molecular formula C18H18N4O3 B2482968 N-(2,3-dihydro-1H-inden-5-yl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034534-53-5

N-(2,3-dihydro-1H-inden-5-yl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2482968
CAS RN: 2034534-53-5
M. Wt: 338.367
InChI Key: PBDXMKCTLMTEHQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to belong to the class of triazole carboxamides. Compounds within this class have been extensively studied for their varied biological activities and chemical properties. The structure suggests potential interest in pharmaceutical and material sciences due to its unique combination of functional groups.

Synthesis Analysis

The synthesis of similar triazole carboxamides typically involves multi-step synthetic routes. For example, the synthesis of some new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides was achieved and established through methods like NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography, emphasizing the complexity and preciseness required in the synthesis of such compounds (Shen et al., 2013).

Molecular Structure Analysis

The molecular structure of triazole carboxamides is often analyzed using techniques such as NMR, IR spectroscopy, and x-ray diffraction. These methods provide detailed information about the molecular conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets. The intermolecular and intramolecular hydrogen bonding plays a significant role in stabilizing the molecular conformation, as demonstrated in related compounds (Shen et al., 2013).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(17-5-2-8-25-17)11-22-10-15(20-21-22)18(24)19-14-7-6-12-3-1-4-13(12)9-14/h2,5-10,16,23H,1,3-4,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDXMKCTLMTEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CN(N=N3)CC(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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